Labetalol Impurity A

描述

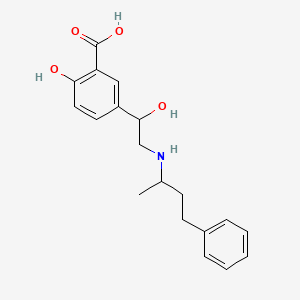

Labetalol Impurity A, also known as 2-Hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoic acid, is a chemical compound that serves as an impurity reference standard for labetalol hydrochloride. Labetalol is a medication used to treat high blood pressure by blocking alpha and beta-adrenergic receptors. Impurities like this compound are crucial for quality control and ensuring the safety and efficacy of pharmaceutical products .

准备方法

The preparation of Labetalol Impurity A involves several steps:

Dissolution: The starting material, A-1, is dissolved in an organic solvent.

Bromination: The dissolved A-1 reacts with a brominating reagent to form A-2.

Purification: The product A-2 is then purified to obtain this compound.

This method is advantageous due to its controllable reaction conditions, high stability, and high purity of the final product. The process is straightforward, involving simple steps and convenient post-treatment and purification .

化学反应分析

Labetalol Impurity A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Introduction to Labetalol Impurity A

This compound is a chemical compound associated with the antihypertensive medication labetalol, which is widely used for managing high blood pressure. This impurity, identified chemically as 2-Hydroxy-5-{1-hydroxy-2-[(4-phenylbutan-2-yl)amino]ethyl}benzoic acid hydrochloride, plays a significant role in pharmacological research and quality control within pharmaceutical formulations. Understanding its applications is crucial for ensuring the safety and efficacy of labetalol products.

Quality Control and Analysis

This compound serves as a reference standard in various analytical techniques to ensure the purity of labetalol formulations. The European Pharmacopoeia outlines specific methods for testing the presence and concentration of impurities in pharmaceutical products, including labetalol. For instance, High-Performance Liquid Chromatography (HPLC) methods are commonly employed to quantify labetalol and its impurities, including Impurity A, to meet regulatory standards .

Table 1: Analytical Techniques for this compound

| Technique | Purpose | Reference |

|---|---|---|

| HPLC | Quantification of impurities | |

| Electrochemical | Detection in urine samples | |

| Spectrofluorimetry | Sensitivity analysis in biological samples |

Pharmacokinetic Studies

Research involving labetalol and its impurities, including this compound, has been pivotal in understanding the pharmacokinetics of the drug. Studies have shown that labetalol undergoes significant first-pass metabolism with an approximate bioavailability of 25% when administered orally. The presence of impurities can affect the pharmacokinetic profile of the drug, necessitating thorough investigation during drug development .

Toxicological Assessments

This compound is also relevant in toxicological studies aimed at evaluating the safety profile of labetalol formulations. Understanding the effects of impurities on human health is essential for regulatory approval and clinical use. Toxicological assessments help identify any adverse effects associated with the impurity, ensuring that patients receive safe medications .

Research on Efficacy

Clinical studies have investigated the efficacy of labetalol in various conditions such as essential hypertension and hypertensive emergencies. The role of impurities like this compound in these studies can provide insights into their impact on therapeutic outcomes and side effects .

Case Study 1: HPLC Method Development

A study conducted by Nafisur et al. demonstrated a novel HPLC method to quantify Labetalol and its impurities in urine samples. This method was validated for accuracy and precision, indicating its potential use in pharmacokinetic studies involving human subjects .

Case Study 2: Electrochemical Detection

Another investigation focused on developing an electrochemical device for detecting Labetalol in biological fluids. The study highlighted that this compound could be effectively analyzed using modified electrodes, showcasing its utility in clinical diagnostics .

作用机制

Labetalol Impurity A itself does not have a direct mechanism of action as it is an impurity. understanding its presence and behavior is crucial for the overall mechanism of action of labetalol hydrochloride. Labetalol works by non-selectively antagonizing beta-adrenergic receptors and selectively antagonizing alpha-1-adrenergic receptors. This dual action helps in lowering blood pressure by reducing heart rate and dilating blood vessels .

生物活性

Labetalol is a well-known antihypertensive agent that functions as a combined alpha- and beta-adrenergic antagonist. Among its various impurities, Labetalol Impurity A has garnered attention due to its potential biological activities and implications for pharmacokinetics and safety. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and analytical data.

1. Overview of Labetalol and Its Impurities

Labetalol, chemically known as 2-hydroxy-5-{1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl} benzamide hydrochloride, is used primarily for managing hypertension. It exhibits both beta-blocking and alpha-blocking properties, which help in reducing blood pressure without significantly affecting heart rate or cardiac output . The presence of impurities like this compound can influence the drug's efficacy and safety profile.

2. Chemical Structure and Properties

This compound is structurally related to labetalol but differs in specific functional groups. Understanding its chemical structure is crucial for assessing its biological activity. The impurity's presence in formulations may arise from synthesis or degradation processes.

| Property | Value |

|---|---|

| Molecular Weight | TBD |

| Solubility | TBD |

| Stability | TBD |

Labetalol operates primarily through the blockade of adrenergic receptors, specifically the β1, β2, and α1 receptors. While this compound's exact mechanism remains less characterized, it is hypothesized to exhibit similar receptor interactions, potentially influencing cardiovascular responses .

3.2 Pharmacokinetics

The pharmacokinetic profile of Labetalol indicates a half-life ranging from 1.7 to 6.1 hours with significant first-pass metabolism . The implications of this compound on these parameters are not fully understood but may alter bioavailability and clearance rates.

4. Case Studies

Several studies have investigated the impact of labetalol and its impurities on patient outcomes:

- Study on Hypertensive Pregnant Women : Research indicated that labetalol effectively managed hypertension in pregnant women with no significant difference in pharmacokinetics compared to non-pregnant controls . However, the role of impurities like this compound in this context remains to be elucidated.

- Electrochemical Studies : Recent electrochemical analyses highlighted the behavior of labetalol and its impurities under various conditions, showing that impurities can affect the oxidation-reduction potential of the compound .

5.1 Detection Methods

High-performance liquid chromatography (HPLC) has been employed to quantify labetalol and its impurities effectively. The detection limits for known impurities have been established between 0.3593 and 0.7187 µg/mL, with recovery rates ranging from 95.5% to 105.2% across different concentrations .

| Analytical Method | Detection Limit (µg/mL) | Recovery Rate (%) |

|---|---|---|

| HPLC | 0.3593 - 0.7187 | 95.5 - 105.2 |

5.2 Stability Studies

Stability studies indicate that labetalol does not degrade significantly under various stress conditions (acidic, basic, oxidative), suggesting that this compound may also exhibit similar stability characteristics .

6. Conclusion

The biological activity of this compound is an area requiring further investigation to fully understand its implications in clinical settings. While preliminary findings suggest it may share some biological properties with labetalol, comprehensive studies are necessary to determine its pharmacological significance and safety profile.

Future research should focus on detailed mechanistic studies and clinical evaluations to clarify the role of this impurity in therapeutic outcomes associated with labetalol therapy.

属性

IUPAC Name |

2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-13(7-8-14-5-3-2-4-6-14)20-12-18(22)15-9-10-17(21)16(11-15)19(23)24/h2-6,9-11,13,18,20-22H,7-8,12H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBUYRWVQLOXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391051-99-2 | |

| Record name | Labetalol acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391051992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LABETALOL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SUJ0U4ZMR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。